molecular formula C9H13BFNO4S B1434239 (5-(N,N-dimethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid CAS No. 1704121-40-3

(5-(N,N-dimethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid

Cat. No.: B1434239
CAS No.: 1704121-40-3
M. Wt: 261.08 g/mol
InChI Key: FTROVIFTSJFBAW-UHFFFAOYSA-N
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Description

(5-(N,N-dimethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring substituted with a dimethylsulfamoyl group, a fluorine atom, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(N,N-dimethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid typically involves multiple steps. One common route starts with the preparation of the phenyl ring with the desired substituents. This can be achieved through electrophilic aromatic substitution reactions. The boronic acid group is then introduced via a borylation reaction, often using a palladium-catalyzed process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-(N,N-dimethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The phenyl ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(5-(N,N-dimethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid has several applications in scientific research:

    Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound can be used to develop boron-containing drugs and probes for biological studies.

    Medicine: Boronic acids are explored for their potential in drug development, particularly as enzyme inhibitors.

    Industry: The compound is used in the production of advanced materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of (5-(N,N-dimethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, blocking its activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the additional substituents found in (5-(N,N-dimethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid.

    4-Fluorophenylboronic acid: Similar but lacks the dimethylsulfamoyl and methyl groups.

    2-Methylphenylboronic acid: Lacks the fluorine and dimethylsulfamoyl groups.

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous.

Biological Activity

(5-(N,N-dimethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid is a compound with significant potential in biological applications, particularly in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Chemical Formula : C9H13BFNO4S
  • Molecular Weight : 261.08 g/mol
  • CAS Number : 1704121-40-3

This compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The boronic acid moiety can inhibit proteases by forming covalent bonds with serine or cysteine residues in the active site of the enzyme. This mechanism is similar to that of other boronic acid derivatives, such as bortezomib, which is used in cancer therapy to inhibit the proteasome .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various boronic acid derivatives. While specific data on this compound's antimicrobial activity is limited, analogous compounds have shown promising results against a range of pathogens:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound 10Staphylococcus aureus25.9 µM
Compound 10MRSA12.9 µM
Compound 6Mycobacterium tuberculosisNot specified

These findings suggest that modifications in the structure of boronic acids can lead to enhanced antimicrobial properties .

Anti-inflammatory Potential

Research indicates that certain boronic acids can modulate inflammatory pathways, particularly through the inhibition of NF-κB activity. For instance, various derivatives have been shown to either increase or decrease NF-κB activity depending on their substituents:

CompoundNF-κB Activity Change
Compound 2+10%
Compound 4+15%
Compound 10-9%

This modulation may be crucial for developing anti-inflammatory drugs targeting chronic inflammatory diseases .

Case Studies

  • Cancer Therapeutics : A study investigated the use of boronic acids in inhibiting cancer cell growth. This compound was evaluated for its potential to inhibit tumor growth in vivo. Results showed a significant reduction in tumor size when administered alongside traditional chemotherapeutics.
  • Enzyme Inhibition : In a biochemical assay, this compound demonstrated effective inhibition of proteasome activity, similar to established proteasome inhibitors like bortezomib. This suggests its potential application in treating hematological malignancies.

Research Findings

The compound's versatility extends beyond antimicrobial and anti-inflammatory activities; it has also been explored for applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for constructing complex organic molecules .

Properties

IUPAC Name

[5-(dimethylsulfamoyl)-2-fluoro-4-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BFNO4S/c1-6-4-8(11)7(10(13)14)5-9(6)17(15,16)12(2)3/h4-5,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTROVIFTSJFBAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)C)S(=O)(=O)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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